molecular formula C15H17Br2N3O B13692966 N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine

N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine

Cat. No.: B13692966
M. Wt: 415.12 g/mol
InChI Key: WYBCVIVZHLBTQI-UHFFFAOYSA-N
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Description

N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine is a complex organic compound featuring two brominated pyridine rings attached to a central ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with 2-methoxyethanamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine rings may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-pyridinecarboxaldehyde
  • 2-Bromo-6-formylpyridine
  • 6-Bromo-2-pyridinecarbaldehyde

Uniqueness

N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine is unique due to its dual brominated pyridine structure, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers enhanced binding affinity and specificity in biological systems .

Properties

Molecular Formula

C15H17Br2N3O

Molecular Weight

415.12 g/mol

IUPAC Name

N,N-bis[(6-bromopyridin-3-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C15H17Br2N3O/c1-21-7-6-20(10-12-2-4-14(16)18-8-12)11-13-3-5-15(17)19-9-13/h2-5,8-9H,6-7,10-11H2,1H3

InChI Key

WYBCVIVZHLBTQI-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC1=CN=C(C=C1)Br)CC2=CN=C(C=C2)Br

Origin of Product

United States

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